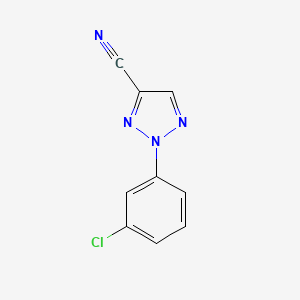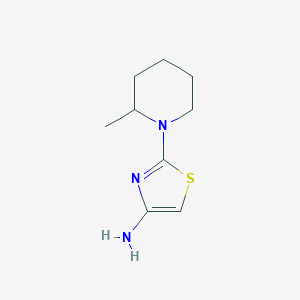
2-(2-Methylpiperidin-1-yl)thiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Amino-2-(2-méthylpipéridin-1-yl)thiazole est un composé hétérocyclique qui présente un cycle thiazole et une partie pipéridine. Les thiazoles sont connus pour leurs diverses activités biologiques et se retrouvent dans divers composés naturels et synthétiques. La présence du cycle thiazole dans ce composé contribue à ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-Amino-2-(2-méthylpipéridin-1-yl)thiazole implique généralement la formation du cycle thiazole suivie de l'introduction de la partie pipéridine. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques pour former le cycle thiazole. Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme l'éthanol ou le méthanol et de catalyseurs tels que des composés soufrés ou phosphorés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Amino-2-(2-méthylpipéridin-1-yl)thiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le cycle thiazole peut subir des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions communs
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Agents halogénants, nucléophiles comme les amines ou les thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle thiazole.
Applications De Recherche Scientifique
La 4-Amino-2-(2-méthylpipéridin-1-yl)thiazole a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de la 4-Amino-2-(2-méthylpipéridin-1-yl)thiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle thiazole peut interagir avec les enzymes ou les récepteurs, modulant leur activité. Cette interaction peut conduire à divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou l'activation des voies de signalisation.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(2-Méthylpipéridin-1-yl)thiazole
- 4-Hydroxy-2-(2-méthylpipéridin-1-yl)thiazole
- Acide 2-(2-Méthylpipéridin-1-yl)thiazole-4-carboxylique
Unicité
La 4-Amino-2-(2-méthylpipéridin-1-yl)thiazole est unique en raison de la combinaison spécifique du cycle thiazole et de la partie pipéridine. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C9H15N3S |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H15N3S/c1-7-4-2-3-5-12(7)9-11-8(10)6-13-9/h6-7H,2-5,10H2,1H3 |
Clé InChI |
REDLGCRMSLFKKV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1C2=NC(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


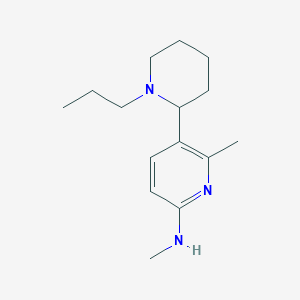
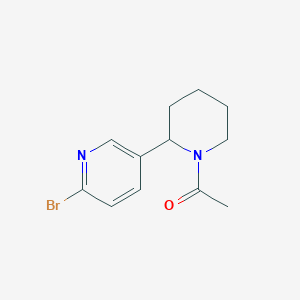
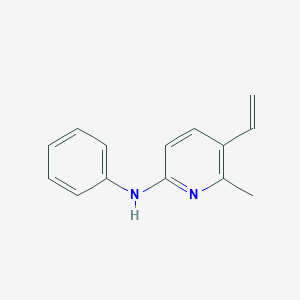
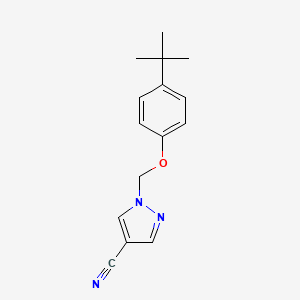

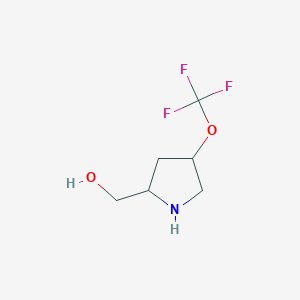

![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)



